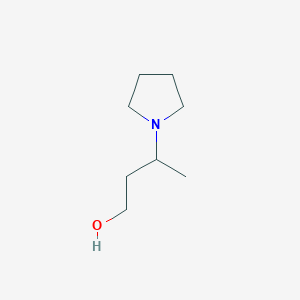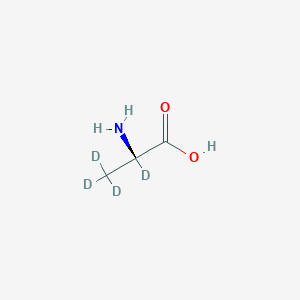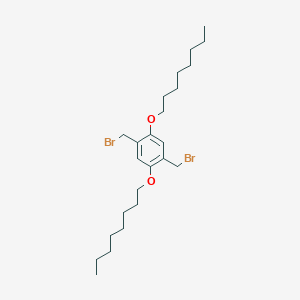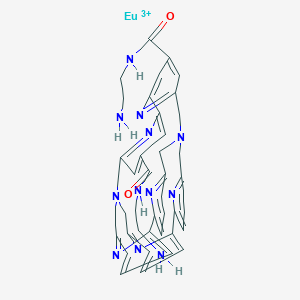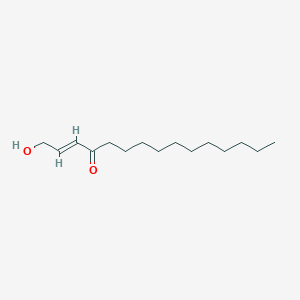
N~2~-Phenyl-2,4-quinazolinediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Phenyl-2,4-quinazolinediamine hydrochloride (NPDHCl) is a widely used organic compound in the scientific and industrial research fields. It is a white powder that is soluble in water, alcohol, and other polar solvents. NPDHCl has several unique properties that make it a valuable tool for researchers, including its ability to form stable complexes with metal ions and its ability to act as a catalyst for organic reactions.
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazoline derivatives, including N-2-Phenyl-2,4-quinazolinediamine hydrochloride, have been extensively studied for their applications in optoelectronic devices. These compounds are integral in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such materials are used in OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the significant potential of quinazoline derivatives in improving the performance and efficiency of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Applications
Quinazoline derivatives have shown a wide range of biological properties, including potent anticancer activity. These compounds have been identified as promising candidates for cancer treatment, demonstrating the ability to inhibit EGFR and other therapeutic protein targets. The development of novel quinazoline compounds as anticancer drugs remains a promising field, with recent patents approving their use as inhibitors of kinases, histone deacetylase, Nox, and some metabolic pathways. This suggests the broad utility of quinazoline derivatives in developing new therapeutic strategies for cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Novel Therapeutic Compounds
The versatility of quinazoline derivatives extends beyond anticancer applications, with significant contributions to the discovery of new therapeutic agents. These compounds have been explored for their potential in treating various diseases, showcasing diverse biological activities. For instance, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones has revealed antibacterial activity against common pathogens. This highlights the potential of quinazoline derivatives in contributing to the development of new antibiotics and addressing the challenge of antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Propriétés
IUPAC Name |
2-N-phenylquinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4.ClH/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10;/h1-9H,(H3,15,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJTIDFCDOMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387962 |
Source


|
| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139308-45-5 |
Source


|
| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
